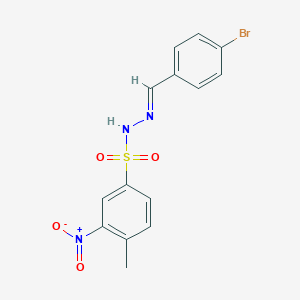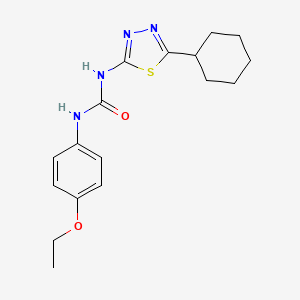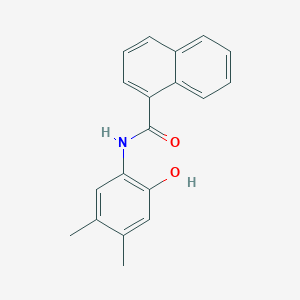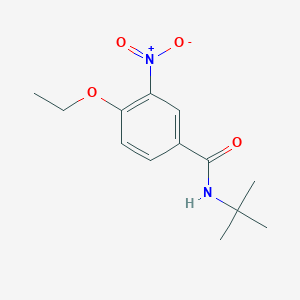
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is a compound that belongs to the class of sulfonohydrazides. It is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is not fully understood. However, it is believed to act by binding to metal ions or forming metal complexes, which can then interact with biomolecules such as DNA and proteins. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, its potential as a fluorescent probe for the detection of other metal ions could also be investigated. Finally, its mechanism of action could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a compound with unique properties and potential applications in various scientific research fields. Its easy synthesis, stability, and low cost make it an attractive compound for lab experiments. Its potential as a photosensitizer, ligand, and fluorescent probe, as well as its mechanism of action, should be further investigated to fully understand its potential applications.
合成方法
The synthesis of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide involves the reaction of 4-bromobenzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and high purity after purification by recrystallization.
科学研究应用
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, it has been investigated for its potential use as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-10-2-7-13(8-14(10)18(19)20)23(21,22)17-16-9-11-3-5-12(15)6-4-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPEZHZRRXXKZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)
![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)



![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)


